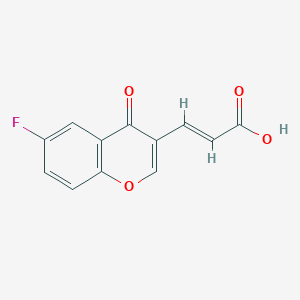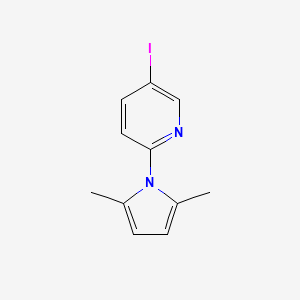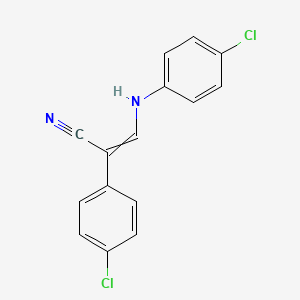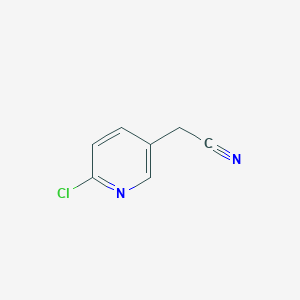
2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde, also known as PPT-5C, is an important intermediate in the synthesis of several pharmaceutical and agrochemical compounds. It is a heterocyclic aromatic compound that is used as a starting material in the synthesis of many drugs and agrochemicals. PPT-5C is also used as a building block in the preparation of other heterocyclic compounds. PPT-5C is a highly reactive compound and has been studied extensively for its potential applications in the pharmaceutical and agrochemical industries.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : A study involved the synthesis of thiazole and pyrazoline heterocycles, which showed significant antimicrobial activities. The compounds were tested using various assays, and the majority exhibited both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
- Antibacterial and Antifungal Properties : Another research synthesized 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives that were evaluated for their antibacterial, antifungal, and antimycobacterial activities, showing moderate to excellent activity against selected strains (Bhatt & Sharma, 2017).
Anticancer Activity
- Synthesis of Eperezolid-like Molecules : A study synthesized eperezolid-like molecules, including Schiff bases and thiazoline derivatives, that exhibited high antimicrobial activity, specifically against Mycobacterium smegmatis (Yolal et al., 2012).
- Novel Thiopyrano[2,3-d]thiazoles : Research on the synthesis of thiopyrano[2,3-d]thiazoles incorporating a pyrazole moiety revealed significant anticancer activity against different human cancer cell lines, underscoring the potential of these compounds in cancer therapy (Metwally et al., 2015).
Anticonvulsant and Analgesic Studies
- Design and Synthesis of Pyrazole Analogues : A study focused on the design and synthesis of new compounds with potential anticonvulsant and analgesic activities. The synthesized compounds were evaluated using various tests, identifying several with potent activities without displaying toxicity (Viveka et al., 2015).
Mecanismo De Acción
Target of Action
The compound 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde is a derivative of phenylpiperazine . Phenylpiperazine derivatives are known to have a wide range of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
For instance, some phenylpiperazine derivatives have been shown to interact with their targets through hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Biochemical Pathways
For instance, some piperazine derivatives have been shown to exhibit antibacterial, antifungal, and antiviral activities, while others have shown activity on kinase inhibition .
Pharmacokinetics
Related compounds such as phenylpiperazine derivatives have been synthesized and evaluated for their pharmacokinetic properties .
Result of Action
Related compounds such as phenylpiperazine derivatives have been shown to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
For instance, the efficacy of phenylpiperazine derivatives as intestinal permeation enhancers has been shown to be influenced by factors such as pH and the presence of other compounds .
Análisis Bioquímico
Biochemical Properties
2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cyclin-dependent kinases (CDKs) and proteins involved in cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity . This compound’s ability to inhibit CDKs, for example, makes it a potential candidate for cancer therapy due to its role in regulating cell cycle progression .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting survival signals . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis . The compound’s impact on cellular metabolism includes the disruption of metabolic pathways essential for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, its interaction with CDKs results in the inhibition of kinase activity, thereby blocking cell cycle progression and inducing cell cycle arrest . Additionally, this compound can modulate gene expression by binding to transcription factors or altering chromatin structure . These molecular interactions highlight the compound’s potential as a therapeutic agent in various diseases, including cancer .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have been noted, including sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo studies . These temporal effects underscore the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its pharmacological effects . Additionally, the compound’s impact on metabolic flux and metabolite levels has been documented, indicating its role in modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its biochemical effects . Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins . These properties ensure that the compound reaches its intended site of action and maintains its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications direct the compound to specific cellular compartments, enhancing its efficacy . This subcellular localization is essential for the compound’s role in modulating cellular processes and achieving its therapeutic potential .
Propiedades
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-11-13-10-15-14(19-13)17-8-6-16(7-9-17)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVISAIXHEPBZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363057 | |
| Record name | 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
303987-39-5 | |
| Record name | 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1347710.png)
![5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1347712.png)

![1-[2-(4-Chlorophenoxy)ethyl]piperazine](/img/structure/B1347717.png)

![3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1347742.png)


![6-[2-(2,4-Difluoroanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B1347773.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarboxylate](/img/structure/B1347799.png)